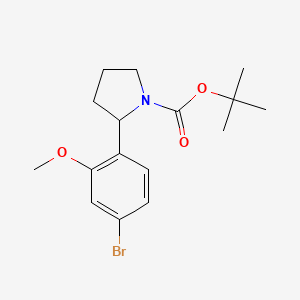![molecular formula C21H24N2O2S B2788849 (E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1005730-29-9](/img/structure/B2788849.png)
(E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions, where a suitable butyl halide reacts with the benzothiazole derivative.
Formation of the Ylidene Linkage: The ylidene linkage is formed by the condensation of the benzothiazole derivative with an appropriate benzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or sensors.
Mecanismo De Acción
The mechanism of action of (E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Known for its anti-Alzheimer activity.
Benzothiazole-based derivatives: Exhibited antimicrobial and anticancer properties.
Uniqueness
(E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of the butoxy group and the specific substitution pattern on the benzothiazole ring. These structural features may confer distinct biological activities and physicochemical properties compared to other benzothiazole derivatives.
Propiedades
IUPAC Name |
3-butoxy-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-5-6-12-25-17-9-7-8-16(13-17)20(24)22-21-23(4)19-15(3)14(2)10-11-18(19)26-21/h7-11,13H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRIEBAAVRYZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2788772.png)

![4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2788774.png)
![(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine](/img/structure/B2788778.png)


![3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methylpyridine](/img/structure/B2788783.png)

![1-(4-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2788786.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2788789.png)
